1-Methylcyclopropane-1-carboxylic acid CAS number
1-Methylcyclopropane-1-carboxylic acid CAS number
An In-depth Technical Guide to 1-Methylcyclopropane-1-carboxylic Acid
CAS Number: 6914-76-7
Introduction
1-Methylcyclopropane-1-carboxylic acid, identified by the CAS number 6914-76-7, is a synthetically versatile saturated carboxylic acid.[1][2] Its structure, featuring a strained cyclopropane ring, imparts unique conformational rigidity and reactivity, making it a valuable building block in diverse fields of chemical research and development.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. The molecule serves as a critical intermediate for producing chiral pharmaceutical agents, particularly for anti-viral and cardiovascular drugs, and for creating functionalized derivatives for agrochemicals.[3]
Physicochemical and Structural Properties
The core of 1-Methylcyclopropane-1-carboxylic acid's utility lies in its distinct physical and chemical characteristics. The methylcyclopropane core enhances molecular rigidity, which can be a desirable trait in drug design for optimizing binding to biological targets.[3] The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification and amidation.[3]
Table 1: Key Physicochemical Properties [5]
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6914-76-7 | [1][2] |
| Molecular Formula | C₅H₈O₂ | [1][5][6] |
| Molecular Weight | 100.12 g/mol | [5][6] |
| Appearance | White to colorless crystalline solid or powder | [7][8][9] |
| Melting Point | 30-32 °C | [3][7] |
| Boiling Point | 183-185 °C | [3][7] |
| IUPAC Name | 1-methylcyclopropane-1-carboxylic acid | [5] |
| Synonyms | 1-Methylcyclopropanecarboxylic acid | [1][5] |
| Solubility | Good solubility in ethanol, acetone, dichloromethane |[3] |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of 1-Methylcyclopropane-1-carboxylic acid is often achieved through a dehalogenation-acidification pathway starting from a dihalogenated precursor. This approach is efficient and yields a high-purity product.[7][10]
Conceptual Synthesis Workflow
The following diagram outlines the key transformations in a common synthetic route. The choice of a strong reducing agent like sodium metal is critical for the efficient reductive dehalogenation of the gem-dihalocyclopropane intermediate. The subsequent acidification is a standard workup step to protonate the carboxylate salt formed under the reaction conditions.
Caption: Synthesis workflow for 1-Methylcyclopropane-1-carboxylic acid.
Detailed Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of 1-Methylcyclopropane-1-carboxylic acid from its 2,2-dichloro precursor.[7][11]
Materials:
-
2,2-dichloro-1-methylcyclopropanecarboxylic acid
-
Sodium metal (6.9 g)
-
Anhydrous toluene (120 mL)
-
Concentrated hydrochloric acid (~50 mL)
-
Dichloromethane
-
500 mL three-necked round-bottomed flask
-
Mechanical stirrer
-
Oil bath
-
Nitrogen source
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium metal (6.9 g) and anhydrous toluene (120 mL) to the 500 mL three-necked flask equipped with a mechanical stirrer.
-
Sodium Dispersion: Heat the mixture using an oil bath until the sodium metal is completely melted. Increase the stirring speed rapidly to form a fine sodium sand dispersion.
-
Precursor Addition: (The precursor, 2,2-dichloro-1-methylcyclopropanecarboxylic acid, is added at this stage, typically dissolved in a suitable solvent).
-
Reaction: Allow the reaction to proceed with stirring at room temperature for 1 hour after the addition is complete. The sodium reductively removes the chlorine atoms from the cyclopropane ring.
-
Acidification: After the reaction, slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the aqueous layer reaches 1. Continue stirring for an additional 30 minutes. This step protonates the carboxylate to yield the final carboxylic acid product.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane.
-
Isolation: Dry the combined organic phases and remove the solvent by evaporation under reduced pressure to yield 1-Methylcyclopropane-1-carboxylic acid. Yields are reported to be high (e.g., 92.6%) with excellent purity (≥95%).[7][11]
Applications in Drug Discovery and Chemical Biology
The rigid cyclopropane scaffold is a privileged motif in medicinal chemistry. Its incorporation can enhance metabolic stability and improve binding affinity.
Pharmaceutical Intermediate
1-Methylcyclopropane-1-carboxylic acid is a key building block in the synthesis of complex pharmaceutical compounds.[3] Its structure is integrated into molecules targeting a range of diseases, including viral infections and cardiovascular conditions. The stereoselectivity offered by this chiral building block is often crucial for the efficacy of the final active pharmaceutical ingredient.[3]
Probe for Free Fatty Acid Receptors (FFA2/FFA3)
A significant application in drug discovery is its use in the study of G-protein coupled receptors, specifically free fatty acid receptors 2 and 3 (FFA2 and FFA3).[7] These receptors are involved in metabolic and inflammatory signaling pathways. 1-Methylcyclopropanecarboxylic acid has been utilized in structure-activity relationship (SAR) studies to develop selective orthosteric ligands for these receptors.[7] Understanding how small molecules like this selectively activate FFA2 versus FFA3 is critical for developing targeted therapeutics for metabolic disorders.
Caption: Role as a selective orthosteric ligand for FFA2/FFA3 receptors.
Safety, Handling, and Storage
Due to its corrosive nature, proper safety protocols are mandatory when handling 1-Methylcyclopropane-1-carboxylic acid.
-
Hazard Identification : The compound is classified as corrosive and causes severe skin burns and eye damage.[5][12] Inhalation may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, safety goggles, and a face shield.[3] Work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[3][12]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container (e.g., HDPE or amber glass drums).[3] Keep away from strong oxidizing agents, strong bases, and sources of ignition.[3][12] Recommended storage temperature is between 5–25°C.[3]
-
Disposal : Neutralize waste with a dilute alkali solution before disposal, in accordance with local environmental regulations.[3]
References
- Vertex AI Search. (n.d.). 1-Methylcyclopropane-1-Carboxylic Acid CAS 6914-76-7. Retrieved January 9, 2026.
-
NIST. (n.d.). 1-Methylcyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. National Institutes of Health. Retrieved January 9, 2026, from [Link]
- Google Patents. (2016). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
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